Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

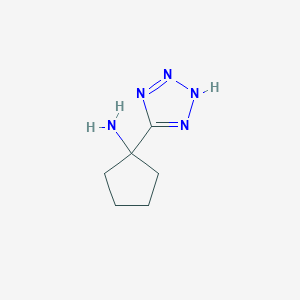

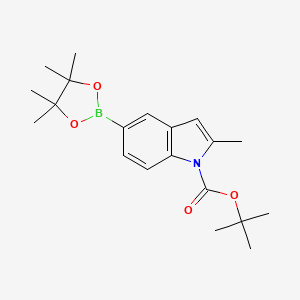

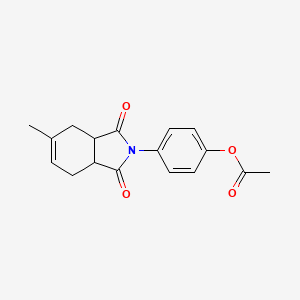

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole part of the molecule is substituted at the 1-position with a carboxylate group, at the 2-position with a methyl group, and at the 5-position with a tetramethyl-1,3,2-dioxaborolane group. The carboxylate group is further substituted with a tert-butyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the carboxylate group, the methyl group, and the tetramethyl-1,3,2-dioxaborolane group. The exact three-dimensional structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the boron atom in the tetramethyl-1,3,2-dioxaborolane group. The indole ring might undergo electrophilic substitution reactions, while the boron atom might participate in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group might increase its solubility in polar solvents, while the large number of carbon and hydrogen atoms might make it soluble in nonpolar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

This compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives, a class of compounds with various potential applications. Ye et al. (2021) have demonstrated its utility by synthesizing Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through substitution reactions. The structure was confirmed using FTIR, NMR spectroscopy, and X-ray diffraction, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).

Applications in Organic Synthesis

Kong et al. (2016) reported the synthesis of a related compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as an important intermediate for biologically active compounds such as crizotinib. The synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's versatility in organic synthesis (Kong et al., 2016).

Exploring New Synthetic Routes

Research by Zhang and Larock (2002) presents the palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, leading to the synthesis of various gamma-carboline derivatives. This method demonstrates the compound's potential in constructing complex heterocyclic structures, underlining its importance in the development of new synthetic methodologies (Zhang & Larock, 2002).

Chemical Reactivity and Potential Applications

The compound's role extends into the study of radical reactions and polymerization processes, as detailed by Nakamura et al. (1996), who explored the polymerization of methyl methacrylate using tert-butyl peroxypivalate. Their findings contribute to a deeper understanding of radical initiation mechanisms, potentially impacting materials science and polymer chemistry (Nakamura et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-11-14-12-15(21-25-19(5,6)20(7,8)26-21)9-10-16(14)22(13)17(23)24-18(2,3)4/h9-12H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTLDZCKRIDXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=C3)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)

![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)

![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)

![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)